1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a complex organic compound that features a benzodioxole ring, a benzothienopyrimidine ring, and a sulfanyl ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and benzothienopyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include halogenated compounds, thiols, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and benzothienopyrimidine derivatives. These compounds share structural features with 1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of 1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H18N2O3S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C20H18N2O3S2/c1-11-21-19(18-13-4-2-3-5-17(13)27-20(18)22-11)26-9-14(23)12-6-7-15-16(8-12)25-10-24-15/h6-8H,2-5,9-10H2,1H3 |
InChI Key |
AKBBMLVLXGVZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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